![molecular formula C19H18N4O2 B2621489 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(4-fluorophenyl)piperidine-4-carboxamide CAS No. 1226445-93-7](/img/structure/B2621489.png)
1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(4-fluorophenyl)piperidine-4-carboxamide
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Description
1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(4-fluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
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Scientific Research Applications
Tryptoline Derivatives and Biological Activities
The compound belongs to the 2,3,4,9-tetrahydro-9H-pyrido[3,4-b]indole skeleton, commonly referred to as tryptoline or tetrahydro-β-carboline. Tryptoline derivatives have garnered attention due to their diverse biological activities, including:
- Anti-HIV Activity : Some tryptoline derivatives exhibit anti-HIV properties .
- Anti-Inflammatory Effects : These compounds have demonstrated anti-inflammatory effects by inhibiting enzymes involved in the inflammatory process.
- Anti-Leishmanial and Anti-Trypanosomal Activities : Tryptoline derivatives have shown promise against parasitic infections .
- Anti-Tumor Properties : Certain derivatives exhibit anti-tumor activity .
Structural Modification and Stereochemistry
Structural modifications at positions 1 and 3 of tryptoline derivatives are crucial for enhancing bioactivities. The Pictet–Spengler reaction is commonly employed to modify the piperidine ring. However, severe conditions during modification can impact the stereochemistry of the asymmetric carbon. Notable examples of 1,3-disubstituted tryptoline derivatives include:
- Antagonist of Somatostatin Receptor Type 3 : A representative compound with 1,3-disubstituted tryptoline, acting as a somatostatin receptor type 3 antagonist .
- Antiviral Agent for Tobacco Mosaic Virus : Another derivative with potential antiviral properties .
- Antioxidant as a Radical Scavenger : A tryptoline derivative with radical scavenging activity .
Cytotoxicity and Stereochemistry
The stereochemistry of tryptoline derivatives significantly influences their cytotoxicity. Researchers have studied the relationship between stereochemical variations and cell viability. The four stereoisomers of tryptoline or tetrahydro-β-carboline were synthesized and evaluated for their impact on HeLa cells. The results highlighted the clear correlation between stereochemistry and cell viability .
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-methoxyphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-17-8-6-16(7-9-17)23-13-18(20-21-23)19(24)22-11-10-14-4-2-3-5-15(14)12-22/h2-9,13H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLUTISCGROLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline |
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